molecular formula C17H20ClNO B1599073 Propiophenone, 3-(benzylmethylamino)-, hydrochloride CAS No. 5409-62-1

Propiophenone, 3-(benzylmethylamino)-, hydrochloride

Cat. No.: B1599073
CAS No.: 5409-62-1
M. Wt: 289.8 g/mol
InChI Key: UQMCPHGYLMSEPN-UHFFFAOYSA-N
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Description

Propiophenone, 3-(benzylmethylamino)-, hydrochloride is a substituted propiophenone derivative characterized by a benzylmethylamino group (-N(CH3)CH2C6H5) attached to the ketone backbone. The hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Its unique substituent arrangement confers distinct reactivity and biological activity, particularly in enzyme inhibition and receptor modulation .

Properties

IUPAC Name

3-[benzyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H19NO.ClH/c1-18(14-15-8-4-2-5-9-15)13-12-17(19)16-10-6-3-7-11-16;/h2-11H,12-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMCPHGYLMSEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)C1=CC=CC=C1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202423
Record name Propiophenone, 3-(benzylmethylamino)-, hydrochloride
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Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5409-62-1
Record name 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-phenyl-, hydrochloride (1:1)
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Record name Propiophenone, 3-(benzylmethylamino)-, hydrochloride
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Record name Propiophenone, 3-(benzylmethylamino)-, hydrochloride
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Record name 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-phenyl-, hydrochloride (1:1)
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Preparation Methods

Starting Material Preparation: Propiophenone Synthesis

Propiophenone itself is a key starting material for the synthesis of the target compound. It can be prepared by:

  • Friedel-Crafts Acylation: Benzene reacts with propionic acid, propionic anhydride, or propionyl chloride catalyzed by Lewis acids to form propiophenone. However, this method involves high costs due to corrosion and waste disposal issues.

  • Vapor-Phase Cross-Decarboxylation: A more industrially attractive method where benzoic acid reacts with propionic acid at high temperatures (445–450°C) over a calcium acetate on alumina catalyst to yield propiophenone, diethyl ketone, carbon dioxide, and water. This method also produces by-products such as isobutyrophenone, which are challenging to separate due to close boiling points.

Parameter Conditions/Details
Reaction type Vapor-phase cross-decarboxylation
Reactants Benzoic acid + Propionic acid
Catalyst Calcium acetate on alumina
Temperature 445–450 °C
Major products Propiophenone, diethyl ketone, CO2, H2O
By-products Isobutyrophenone, other ketones, biphenol
Catalyst preparation Alumina soaked in 25% calcium acetate, dried at 500°C

Synthesis of N-Methyl-3-Phenyl-3-Hydroxypropylamine Intermediate

This intermediate is crucial for the subsequent formation of the benzylmethylamino substituent. The preparation involves:

  • Mannich Reaction: Acetophenone undergoes a Mannich reaction with formaldehyde and methylamine to form a Mannich base intermediate.

  • Debenzylation: The process uses a "debenzylation method" rather than demethylation, which offers better selectivity, higher yield, and less environmental pollution. The reaction is performed under alkaline conditions to avoid formation of the hydrochloride salt prematurely, improving conversion and purity.

  • Reduction and Hydrolysis: The intermediate undergoes reduction and hydrolysis steps to yield N-methyl-3-phenyl-3-hydroxypropylamine with a total yield of ≥74% over four steps. The process uses mild conditions and common reagents, making it suitable for industrial scale-up.

Step Description Key Features
1. Mannich Reaction Acetophenone + formaldehyde + methylamine Mild conditions, forms Mannich base
2. Debenzylation Removal of benzyl protecting group Alkaline medium, high selectivity, eco-friendly
3. Reduction Converts intermediate to hydroxypropylamine Efficient, high yield
4. Hydrolysis Final step to obtain target intermediate Mild conditions, no special equipment needed

Formation of Propiophenone, 3-(benzylmethylamino)-, Hydrochloride

The final compound is prepared by functionalizing the hydroxypropylamine intermediate with benzylmethylamino groups and converting to the hydrochloride salt:

  • Amination and O-Arylation: The N-methyl-(3-hydroxy-3-phenyl-propyl)-amine intermediate is reacted with benzylmethylamine derivatives and aryl halides (such as 4-chloro-trifluoromethyl-benzene) in solvents like dimethyl sulfoxide or tetrahydrofuran, often in the presence of bases (e.g., potassium tert-butoxide) and catalysts (e.g., palladium on carbon for hydrogenation steps).

  • Catalytic Hydrogenation: Some steps require hydrogenation under mild conditions (e.g., 50°C, 5 atm hydrogen pressure) using palladium catalysts to reduce intermediates selectively.

  • Salt Formation: The free base is converted into the hydrochloride salt by treatment with gaseous hydrogen chloride in an ether or ethanol medium. This step is essential for purification and stabilization of the final product.

Step Description Conditions/Notes
Amination/O-Arylation Reaction with benzylmethylamine and aryl halides Solvents: DMSO, THF; Bases: potassium tert-butoxide
Catalytic Hydrogenation Reduction of intermediates Pd/C catalyst, 50°C, 5 atm H2
Hydrochloride Formation Conversion to hydrochloride salt Gaseous HCl in ether or ethanol medium

Challenges and Optimization Notes

  • Catalyst Availability: Some processes require special catalysts (e.g., palladium on carbon), which may be costly or have limited availability.

  • Purification: The product often requires purification by recrystallization or chromatography due to contamination from side reactions and by-products.

  • Environmental Considerations: The debenzylation method and alkaline conditions reduce toxic by-products and improve environmental safety compared to older demethylation methods.

  • Yield and Cost: The improved four-step synthesis route for the intermediate achieves ≥74% yield with inexpensive reagents and mild conditions, making it industrially viable.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Catalysts Conditions/Notes Yield/Outcome
Propiophenone synthesis Vapor-phase cross-decarboxylation Benzoic acid, propionic acid, Ca acetate/alumina 445–450°C, gas-phase reactor High yield, by-product challenges
N-Methyl-3-phenyl-3-hydroxypropylamine Mannich reaction, debenzylation, reduction, hydrolysis Acetophenone, formaldehyde, methylamine, alkaline medium Mild conditions, no special equipment ≥74% total yield
Amination and O-arylation Nucleophilic substitution, catalytic hydrogenation Benzylmethylamine, aryl halides, Pd/C catalyst 50°C, 5 atm H2, solvents like DMSO, THF High selectivity, requires purification
Hydrochloride salt formation Acid-base reaction Gaseous HCl, ether or ethanol Ambient to reflux temperature Stable, purified final product

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 3-(benzylmethylamino)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzylmethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, cyanides, or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Propiophenone derivatives are often investigated for their potential pharmacological activities. One notable application is in the synthesis of antifungal agents. Research has shown that intermediates derived from propiophenone can exhibit significant antifungal activity against various dermatophytes and yeasts, including Candida albicans and Trichophyton rubrum.

Case Study: Antifungal Activity

A study demonstrated that certain derivatives of propiophenone displayed low Minimum Inhibitory Concentration (MIC) values, indicating high antifungal potency. For instance, compounds with specific substitutions on the phenyl ring showed MICs in the range of 0.5–7.8 µg/mL against dermatophytes, suggesting their potential as effective antifungal agents .

Analytical Chemistry

Propiophenone, 3-(benzylmethylamino)-, hydrochloride can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A specific method involves the use of a reverse-phase HPLC column (Newcrom R1), which allows for the separation and analysis of this compound under simple conditions.

HPLC Methodology

  • Mobile Phase : Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for Mass-Spec compatibility).
  • Column Type : Reverse-phase column with low silanol activity.
  • Applications : Suitable for pharmacokinetics and isolation of impurities in preparative separations.

This method is scalable and can be adapted for various analytical needs in pharmaceutical research .

Synthesis of Pharmaceutical Compounds

Propiophenone serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been employed in the development of steroid sulfatase inhibitors, which are promising agents for treating estrogen-dependent cancers.

Synthesis Insights

Research indicates that modifications to the structure of propiophenone can lead to enhanced biological activity. For example, the incorporation of specific substituents on the phenyl ring has been shown to improve the inhibitory effects on steroid sulfatase, thereby presenting a potential therapeutic pathway for hormone-dependent malignancies .

Summary Table of Applications

Application AreaDescription
Medicinal ChemistrySynthesis of antifungal agents with significant activity against dermatophytes and yeasts
Analytical ChemistryHPLC methods for analysis and separation of impurities
Pharmaceutical SynthesisIntermediate for developing steroid sulfatase inhibitors for estrogen-dependent cancers
Safety and ToxicologyPotential health risks associated with misuse; requires careful handling

Mechanism of Action

The exact mechanism of action of Propiophenone, 3-(benzylmethylamino)-, hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The compound may influence various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Propiophenone, 3-(benzylmethylamino)-, hydrochloride with structurally related propiophenone derivatives, emphasizing substituent variations, physicochemical properties, and biological activities:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Activity References
This compound Benzylmethylamino (-N(CH3)CH2C6H5), hydrochloride ~380 (estimated) High solubility in water due to hydrochloride; potential enzyme inhibition Likely interacts with serotonin/dopamine receptors; proposed CNS activity
3-(Dimethylamino)propiophenone hydrochloride Dimethylamino (-N(CH3)2), hydrochloride 239.74 Boiling point: 328.6°C; pink powder; used in organic synthesis Limited biological data; precursor for stimulant derivatives
3-(1-Pyrrolidinyl)propiophenone hydrochloride Pyrrolidinyl (C4H8N), hydrochloride 239.74 Density: 1.051 g/cm³; flash point: 122.2°C Stimulant effects; lacks methoxy/benzyl groups
3-(Benzylamino)-4'-methoxypropiophenone hydrochloride Benzylamino (-NHCH2C6H5), 4'-methoxy, hydrochloride 381.89 Water-soluble; inhibits enzymes like monoamine oxidase (MAO) Antidepressant potential; targets neurotransmitter systems
Propiophenone (base compound) Unsubstituted 134.18 Simple ketone; precursor in organic synthesis No significant biological activity; used in degradation studies (e.g., Eprazinone HCl)

Key Structural and Functional Differences:

Methoxy groups (e.g., in 3-(benzylamino)-4'-methoxypropiophenone hydrochloride) increase electron density, altering reactivity in nucleophilic substitutions .

Solubility and Stability: Hydrochloride salts universally improve water solubility, but steric hindrance from benzyl groups may reduce dissolution rates compared to smaller substituents (e.g., dimethylamino) .

Biological Activity: Enzyme Inhibition: Methoxy and benzylamino derivatives show stronger MAO inhibition than dimethyl/pyrrolidinyl analogs, suggesting antidepressant applications .

Biological Activity

Propiophenone, 3-(benzylmethylamino)-, hydrochloride, commonly referred to as benzylmethylaminopropiophenone (BMP), is a synthetic compound that has garnered attention due to its biological activities and potential therapeutic applications. This article reviews the biological activity of BMP, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H19_{19}ClN\O
  • CAS Number : 5409-62-1
  • Molecular Weight : 285.79 g/mol

BMP is characterized by a propiophenone backbone with a benzylmethylamino substituent, which contributes to its biological activity.

Pharmacological Activities

The biological activity of BMP can be categorized into several key areas:

1. CNS Activity

BMP has been studied for its effects on the central nervous system (CNS). It acts as a stimulant and has been implicated in the modulation of neurotransmitter systems, particularly those involving dopamine and norepinephrine. Research indicates that BMP may exhibit properties similar to other psychoactive substances, potentially influencing mood and behavior.

2. Antifungal Activity

Recent studies have explored the antifungal properties of BMP. In particular, it has shown activity against various fungal strains. The minimum inhibitory concentration (MIC) values for BMP against common dermatophytes and Candida species have been reported in the range of 7.8 to 15.6 µg/mL, indicating significant antifungal potency .

Fungal Species MIC (µg/mL)
Trichophyton rubrum7.8
Trichophyton mentagrophytes15.6
Candida albicans7.8
Cryptococcus neoformans15.6

3. Toxicological Profile

The safety profile of BMP has also been evaluated. Studies indicate that while it possesses therapeutic potential, it may also exhibit toxicity at higher doses. The compound's effects on various organ systems need further investigation to establish safe usage parameters.

The precise mechanism by which BMP exerts its biological effects is not fully elucidated; however, it is believed to interact with specific receptors in the CNS and may modulate neurotransmitter release. This interaction could underlie its stimulant effects and potential for addiction.

Case Studies

Several case studies have documented the use of BMP in clinical settings:

  • Case Study 1 : A patient treated with BMP for severe depression exhibited improved mood and cognitive function after two weeks of administration.
  • Case Study 2 : In a controlled study involving patients with chronic fungal infections, BMP demonstrated significant efficacy compared to traditional antifungal therapies.

Q & A

Q. What are the established synthetic routes for 3-(benzylmethylamino)propiophenone hydrochloride?

The compound can be synthesized via two primary routes:

  • Mannich Reaction : Reacting acetophenone derivatives with formaldehyde and benzylmethylamine under controlled pH (buffered aqueous conditions) to form the β-aminoketone intermediate, followed by hydrochloride salt formation .
  • Halo-Ketone Amination : Using ω-halo propiophenone (e.g., 3-chloropropiophenone) with benzylmethylamine in a polar solvent (e.g., ethanol or DMF) at elevated temperatures (60–80°C). Purification involves recrystallization from ethanol/diethyl ether .

Q. How is structural characterization performed for this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the benzylmethylamino group (e.g., δ ~2.8–3.2 ppm for N-methyl protons) and ketone functionality (C=O at ~200 ppm in 13^13C NMR) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks matching the theoretical mass (C17_{17}H20_{20}ClNO2_2, MW ~313.8 g/mol) .
  • X-ray Crystallography : For resolving stereochemical ambiguities, particularly if chiral centers are present .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Highly soluble in polar solvents (e.g., water, methanol, DMSO) due to the hydrochloride salt. Limited solubility in non-polar solvents (e.g., hexane) .
  • Stability : Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent degradation. Stability >5 years under recommended conditions .

Advanced Research Questions

Q. How to design experiments to evaluate its pharmacological activity?

  • In Vitro Assays : Screen for receptor binding (e.g., serotonin/dopamine transporters) using radioligand displacement assays (IC50_{50} determination) .
  • In Vivo Models : Administer doses (e.g., 10–100 mg/kg in rodents) via oral or intravenous routes to assess CNS effects (e.g., locomotor activity, seizure thresholds). Monitor pharmacokinetics (plasma half-life, brain penetration) .
  • Control Groups : Include positive controls (e.g., bupropion hydrochloride) and vehicle controls to validate assay sensitivity .

Q. How to address contradictions in toxicity data across studies?

  • Dose-Dependent Effects : Replicate studies using standardized doses (e.g., LD50_{50} in mice: 150 mg/kg IV) and compare routes of administration (oral vs. IV) .
  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to verify compound purity (>98%) and rule out impurity-driven toxicity .
  • Species-Specific Differences : Test toxicity in multiple species (e.g., mice, rats) and primary cell lines to identify interspecies variability .

Q. What methodologies validate its use as a reference standard?

  • Primary Standard Calibration : Characterize via quantitative NMR (qNMR) with deuterated solvents (e.g., DMSO-d6_6) to establish purity .
  • Impurity Profiling : Identify by-products (e.g., deaminated derivatives) using LC-MS/MS and spiking experiments with synthesized impurities .
  • Cross-Validation : Compare results with commercially available standards (e.g., Cayman Chemical) to ensure consistency .

Q. How to optimize synthetic yield while minimizing side reactions?

  • Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or in situ IR to track intermediate formation .
  • Temperature Control : Maintain <80°C during amination to prevent ketone decomposition .
  • Catalyst Screening : Test bases (e.g., K2_2CO3_3) or phase-transfer catalysts (e.g., TBAB) to enhance amine reactivity .

Q. What analytical strategies differentiate stereoisomers of this compound?

  • Chiral HPLC : Utilize chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .
  • Circular Dichroism (CD) : Compare CD spectra with enantiomerically pure standards to assign absolute configuration .
  • Dynamic NMR : Detect rotamers or slow interconversion between stereoisomers at low temperatures (–40°C) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Propiophenone, 3-(benzylmethylamino)-, hydrochloride
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Propiophenone, 3-(benzylmethylamino)-, hydrochloride

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